3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
This compound features a benzamide core substituted with a 3-methoxy group, linked via an ethyl bridge to a tetrahydroisoquinoline moiety and a thiophen-2-yl group. The thiophene ring may enhance lipophilicity and π-π stacking interactions, while the methoxy group could influence metabolic stability and solubility .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-27-20-9-4-8-18(14-20)23(26)24-15-21(22-10-5-13-28-22)25-12-11-17-6-2-3-7-19(17)16-25/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEHBUXVVNEIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide (CAS Number: 903289-32-7) is a synthetic compound with a complex molecular structure that includes a methoxy group, a tetrahydroisoquinoline moiety, and a thiophene ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of heat shock protein 90 (Hsp90) and its implications in cancer therapy.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 392.5 g/mol. The structure can be represented as follows:
Hsp90 Inhibition
Recent studies have indicated that compounds similar to 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide serve as potent inhibitors of Hsp90. Hsp90 is a chaperone protein that plays a critical role in the stabilization and activation of various client proteins involved in cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins and subsequently induces apoptosis in cancer cells.
In Vitro Studies :
Research has shown that related compounds exhibit significant antiproliferative activity against several cancer cell lines including:
- HCT-116 (colon cancer)
- Hep3B (liver cancer)
- PC-3 (prostate cancer)
For instance, one study reported an IC50 value of approximately 0.46 mM for a related compound against HCT-116 cells .
The mechanism by which this compound exerts its biological activity is primarily through the disruption of the Hsp90-client protein interaction. This results in the destabilization of oncogenic proteins and promotes cell death pathways such as apoptosis .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various heterocyclic compounds, including derivatives of 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide. The results indicated that these compounds exhibited dose-dependent inhibition of cell proliferation in multiple cancer cell lines. The study highlighted that compounds with structural similarities demonstrated enhanced binding affinity to Hsp90 compared to traditional inhibitors .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of tetrahydroisoquinoline derivatives on neurodegenerative diseases. It was found that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications beyond oncology .
Table 1: Biological Activity Summary
| Activity | Cell Line | IC50 (mM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HCT-116 | ~0.46 | Hsp90 Inhibition |
| Antiproliferative | Hep3B | Not specified | Hsp90 Inhibition |
| Antiproliferative | PC-3 | Not specified | Hsp90 Inhibition |
| Neuroprotective | Neuronal Cells | Not specified | Reduction of oxidative stress |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide exhibit promising anticancer properties. Research has shown that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins which are crucial in regulating cell death pathways .
Neuroprotective Effects
The neuroprotective potential of tetrahydroisoquinoline derivatives has been explored in several studies. These compounds have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the methoxy group in the compound may enhance its lipophilicity, facilitating better penetration across the blood-brain barrier .
Antidepressant Properties
There is emerging evidence suggesting that tetrahydroisoquinoline derivatives possess antidepressant-like effects. These effects may be attributed to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. The structural characteristics of 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide may contribute to its efficacy in modulating mood and emotional responses .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Compounds containing thiophene rings have been recognized for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Anticancer Mechanisms
A study published in Journal of Medicinal Chemistry examined a series of tetrahydroisoquinoline derivatives for their anticancer activity against various cancer cell lines. The results indicated that modifications on the isoquinoline core significantly impacted cytotoxicity and apoptosis induction. Specifically, compounds with similar structures to 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide showed IC50 values in the low micromolar range against breast and colon cancer cell lines .
Case Study 2: Neuroprotection in Animal Models
In another study focusing on neuroprotection, animal models treated with tetrahydroisoquinoline derivatives exhibited reduced markers of oxidative stress and improved cognitive function following induced neurotoxicity. The research highlighted the compound's ability to upregulate antioxidant defenses while downregulating apoptotic pathways .
Case Study 3: Anti-inflammatory Effects
Research conducted on the anti-inflammatory potential of thiophene-containing compounds revealed that they could effectively reduce inflammation in murine models of arthritis. The study demonstrated significant decreases in edema and inflammatory cytokines following treatment with compounds structurally related to 3-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
*Estimated based on structural analogs.
Role of Tetrahydroisoquinoline Substituents
- 6-Position Modifications: Compounds like 28a–28c () demonstrate that acyl groups (e.g., acetamido, hexanamide) at the 6-position enhance receptor selectivity.
- N-Substituents : The benzylcarbamoyl group in 28a increases steric bulk, which may hinder binding in some targets compared to the target compound’s simpler ethyl-thiophene bridge.
Impact of Heterocyclic Moieties
- Thiophene vs. Furan : Replacing thiophene (target compound) with furan (898433-13-1 , ) reduces sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces) but may improve metabolic stability due to furan’s lower susceptibility to oxidation .
- Benzamide vs.
Pharmacological and Physicochemical Properties
- Metabolic Stability: Methoxy groups (target compound, V018-0273) may slow hepatic metabolism compared to non-substituted benzamides .
- Receptor Binding: Docking studies in suggest that triazole-thiazole hybrids (e.g., 9c) occupy specific hydrophobic pockets, a feature the target compound may replicate via its thiophene and tetrahydroisoquinoline groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
